molecular formula C13H12N6O B12184818 1-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide

1-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B12184818
M. Wt: 268.27 g/mol
InChI Key: LZBJUEHSWSDDQW-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a methyl group at position 1, a phenyl ring at position 3, and a carboxamide linkage to a 4H-1,2,4-triazol-3-yl group at position 3. Its molecular formula is C15H13N6O (assuming similarity to ’s compound), with a molecular weight of approximately 296.3 g/mol. The compound’s synthesis likely involves coupling pyrazole carboxylic acid derivatives with amines using carbodiimides (e.g., EDCI) and activators (e.g., HOBt), as seen in related syntheses .

Properties

Molecular Formula

C13H12N6O

Molecular Weight

268.27 g/mol

IUPAC Name

2-methyl-5-phenyl-N-(1H-1,2,4-triazol-5-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H12N6O/c1-19-11(12(20)16-13-14-8-15-17-13)7-10(18-19)9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,15,16,17,20)

InChI Key

LZBJUEHSWSDDQW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC=NN3

Origin of Product

United States

Biological Activity

1-Methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of 1-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide can be represented as follows:

Molecular Formula C12H12N6O\text{Molecular Formula }C_{12}H_{12}N_{6}O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It exhibits potential as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation. The triazole and pyrazole moieties are known to facilitate these interactions through hydrogen bonding and hydrophobic interactions with target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF70.01
NCI-H4600.03
SF-26831.5

These values indicate a high potency in inhibiting cell growth, particularly in breast cancer (MCF7) and lung cancer (NCI-H460) models.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases.

Case Studies

Case Study 1: Synthesis and Evaluation
A study conducted by Bouabdallah et al. synthesized various pyrazole derivatives and evaluated their cytotoxicity against Hep-2 and P815 cell lines. Among the derivatives tested, those structurally similar to 1-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide exhibited notable cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .

Case Study 2: Mechanistic Insights
Research by Wei et al. explored the mechanism of action of pyrazole derivatives against A549 lung cancer cells. The study indicated that these compounds induce apoptosis through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Structural Analogs in Pyrazole Carboxamide Derivatives

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3e, )
  • Key Differences: Substituents: Chloro, cyano, and aryl groups at pyrazole positions 4/4. Physical Properties: Higher molecular weights (403–437 g/mol) due to additional aryl/chloro groups. Melting points range from 123°C to 183°C, influenced by substituent polarity and crystallinity . Synthesis: Yields 62–71% via EDCI/HOBt-mediated coupling, comparable to the target compound’s expected synthetic route .
N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamides (5a–c, )
  • Key Differences :
    • Substituents : Hydroxy and benzyl groups on the carboxamide.
    • Biological Relevance : Designed as radioprotective agents, highlighting the role of hydroxyl groups in radical scavenging .
Razaxaban ()
  • Key Differences: Substituents: Trifluoromethyl, aminobenzisoxazole, and fluorophenyl groups. Bioactivity: Potent factor Xa inhibitor (IC50 = 1.4 nM) with high oral bioavailability, demonstrating how electron-withdrawing groups (e.g., CF3) enhance target binding .

Triazole-Containing Analogs

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol ()
  • Key Differences :
    • Core Structure : Combines pyrazole and triazole rings but lacks a carboxamide linkage.
    • Functionality : The thiol group (-SH) enhances antirradical activity, suggesting divergent applications compared to the target compound’s carboxamide .
1-Methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide ()
  • Key Differences :
    • Substituents : 3-Methylbenzyl group on the triazole ring.
    • Molecular Weight : 296.3 g/mol, nearly identical to the target compound, indicating similar hydrophobicity .

Physicochemical and Spectral Comparisons

Property Target Compound Compound 3a () Razaxaban ()
Molecular Weight ~296.3 g/mol 403.1 g/mol 542.5 g/mol
Melting Point Not reported 133–135°C Not reported
Key Functional Groups Phenyl, methyl, triazolyl Chloro, cyano, aryl Trifluoromethyl, benzisoxazole
Spectral Data (1H-NMR) Expected δ 7.4–8.1 (aromatic), 2.6 (CH3) δ 7.4–8.1 (aromatic), 2.6 (CH3) δ 7.2–8.5 (complex aromatic)

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